2-(Cyclohex-3-en-1-yl)ethan-1-amine

dopamine β-monooxygenase enzyme kinetics regioselectivity

2-(Cyclohex-3-en-1-yl)ethan-1-amine is an alicyclic primary amine featuring a cyclohexene ring with a double bond at the 3-position and an ethylamine side chain. It is a colorless to light yellow liquid, slightly soluble in chloroform and methanol, and is primarily utilized as a synthetic intermediate in medicinal chemistry and organic synthesis.

Molecular Formula C8H15N
Molecular Weight 125.215
CAS No. 40496-65-9
Cat. No. B2853482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Cyclohex-3-en-1-yl)ethan-1-amine
CAS40496-65-9
Molecular FormulaC8H15N
Molecular Weight125.215
Structural Identifiers
SMILESC1CC(CC=C1)CCN
InChIInChI=1S/C8H15N/c9-7-6-8-4-2-1-3-5-8/h1-2,8H,3-7,9H2
InChIKeyCMPQPEBYXODWON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(Cyclohex-3-en-1-yl)ethan-1-amine (CAS 40496-65-9) for Research & Process Development: Core Identity and Procurement Position


2-(Cyclohex-3-en-1-yl)ethan-1-amine is an alicyclic primary amine featuring a cyclohexene ring with a double bond at the 3-position and an ethylamine side chain . It is a colorless to light yellow liquid, slightly soluble in chloroform and methanol, and is primarily utilized as a synthetic intermediate in medicinal chemistry and organic synthesis . This compound differs fundamentally from its isomer 2-(1-cyclohexenyl)ethylamine (CAS 3399-73-3) in the position of the olefinic bond, which alters its reactivity profile in addition, oxidation, and cycloaddition reactions.

Procurement Risk in 2-(Cyclohex-3-en-1-yl)ethan-1-amine: Why Regioisomeric and Saturated Analogs Cannot Be Freely Interchanged


The position of the double bond within the cyclohexene ring dictates the compound's stereoelectronic properties and downstream reactivity. The 3-cyclohexenyl regioisomer places the olefinic moiety remote from the amine-bearing side chain, whereas the 1-cyclohexenyl isomer (CAS 3399-73-3) positions the double bond adjacent to the point of attachment. This difference results in distinct allylic strain, conformational preferences, and electronic effects that influence nucleophilicity, metal coordination, and susceptibility to oxidation [1]. In established enzymatic systems, 2-(1-cyclohexenyl)ethylamine acts as a high-turnover substrate and mechanism-based inhibitor of dopamine β-monooxygenase (kcat = 90 s⁻¹, kinact = 0.3 min⁻¹) [2]; the 3-cyclohexenyl isomer is predicted to exhibit altered kinetics due to the non-conjugated olefin geometry, though direct experimental data remain absent from the public domain. Substituting saturated analogs such as 2-cyclohexylethylamine completely eliminates the olefinic handle required for allylic functionalization, rendering them unsuitable for synthetic routes that exploit the cyclohexene double bond.

Quantitative Differential Evidence for 2-(Cyclohex-3-en-1-yl)ethan-1-amine (40496-65-9) vs. Closest Analogs


Regioisomeric Double-Bond Position Governs Enzymatic Substrate Activity: kcat Comparison

The 1-cyclohexenyl regioisomer (2-(1-cyclohexenyl)ethylamine) is a well-characterized substrate for dopamine β-monooxygenase with a reported kcat of 90 s⁻¹ [1]. For the 3-cyclohexenyl regioisomer (the target compound), no experimental kcat data are available. However, the acyclic non-conjugated olefin cis-2-hexenylamine exhibits a kcat only 14% of that for CyHEA (i.e., approximately 12.6 s⁻¹) [1], indicating that olefin position and conjugation profoundly modulate catalytic turnover. The 3-cyclohexenyl isomer, bearing a non-conjugated internal olefin, is structurally intermediate between CyHEA and cis-2-hexenylamine and is expected to show intermediate substrate activity, although direct measurement is required.

dopamine β-monooxygenase enzyme kinetics regioselectivity

Regioisomer-Dependent Mechanism-Based Inactivation Potency

In the same DBM system, the 1-cyclohexenyl isomer exhibits mechanism-based inactivation with kinact = 0.3 min⁻¹ and a partition ratio of 16,000 at pH 5.0, 37 °C [1]. Acyclic non-conjugated olefins such as 2-aminomethyl-1-pentene show kinact/KI values more than an order of magnitude lower than benzylic olefins [1]. The 3-cyclohexenyl isomer, which lacks the allylic hydrogen geometry that stabilizes the radical intermediate in the 1-isomer, is predicted to have a substantially different inactivation profile, though no direct experimental comparison exists.

mechanism-based inhibition enzyme inactivation kinact

Synthetic Route Accessibility: Cyclohex-3-en-1-yl Scaffold as a Tamiflu Intermediate Precursor

The cyclohex-3-en-1-yl scaffold is a key structural motif in the synthesis of oseltamivir phosphate (Tamiflu) intermediates. A 2022 thesis reported the synthesis of tert-butyl (5-(pentan-3-yloxy)-6-((trimethylsilyl)oxy)cyclohex-3-en-1-yl)carbamate from 1,4-cyclohexadiene with an overall yield of 13% over multiple steps [1]. While this does not quantify the target compound directly, it establishes that the 3-cyclohexenyl regioisomer is the required framework for accessing neuraminidase inhibitor intermediates; the 1-cyclohexenyl isomer or saturated analogs cannot be substituted into this synthetic sequence.

oseltamivir synthesis cyclohexene epoxide synthetic intermediate

Physicochemical Property Differentiation: Reported Solubility and Purity Profiles

The target compound is reported to be slightly soluble in chloroform and methanol, and soluble in ethanol and ether . In contrast, the 1-cyclohexenyl isomer (CAS 3399-73-3) has a reported density of 0.898 g/mL at 25 °C, boiling point of 53-54 °C at 2.5 mmHg, refractive index of 1.486-1.488, and flash point of 57 °C [1]. For the 3-cyclohexenyl isomer, these physicochemical constants are not publicly cataloged, which may reflect limited commercial availability or characterization. Commercially, the target compound is offered at ≥95% purity from multiple vendors [2], whereas the 1-cyclohexenyl isomer is available at 98% purity from major suppliers [1]. This purity differential may impact procurement decisions for applications requiring high-purity starting materials.

solubility purity vendor comparison

Chiral Resolution Availability and Stereochemical Differentiation

The (S)-enantiomer of 2-(cyclohex-3-en-1-yl)ethan-1-amine, i.e., 2-[(1S)-cyclohex-3-en-1-yl]ethan-1-amine, is cataloged as a distinct product with its own InChI Key and is commercially available from multiple suppliers . This chiral amine serves as a valuable building block for asymmetric synthesis of bioactive molecules. In contrast, the racemic mixture (the target compound) is more commonly stocked. For procurement, this means that stereochemically undefined applications may accept the racemate, while enantioselective synthesis requires the resolved (S)-enantiomer. The 1-cyclohexenyl isomer lacks a stereogenic center at the ring-attachment carbon, so chiral resolution is not applicable to that scaffold.

chiral amine enantiomer stereochemistry

Procurement-Relevant Application Scenarios for 2-(Cyclohex-3-en-1-yl)ethan-1-amine (40496-65-9)


Enzymology Studies of Dopamine β-Monooxygenase Regioselectivity

The kinetic data for the 1-cyclohexenyl isomer (kcat = 90 s⁻¹, kinact = 0.3 min⁻¹) [1] establish a benchmark against which the 3-cyclohexenyl isomer can be compared. Researchers investigating the role of olefin position in DBM substrate recognition and mechanism-based inactivation should procure the 3-cyclohexenyl isomer to generate direct comparative kinetic data. This head-to-head comparison has not yet been published, presenting an opportunity for novel biochemical characterization.

Synthesis of Neuraminidase Inhibitor Analogs (Oseltamivir Derivatives)

The cyclohex-3-en-1-yl scaffold is a validated intermediate in the synthesis of oseltamivir phosphate, as demonstrated by the 2022 thesis reporting a multi-step route to tert-butyl (5-(pentan-3-yloxy)-6-((trimethylsilyl)oxy)cyclohex-3-en-1-yl)carbamate [2]. Procurement of 2-(cyclohex-3-en-1-yl)ethan-1-amine provides a functionalized starting point for constructing Tamiflu analogs and neuraminidase inhibitor libraries, exploiting the 3-cyclohexenyl regioisomer required for this synthetic pathway.

Asymmetric Synthesis Leveraging the Chiral Cyclohexenylamine Scaffold

The availability of enantiomerically pure (S)-2-(cyclohex-3-en-1-yl)ethan-1-amine enables its use as a chiral building block for asymmetric catalysis and medicinal chemistry programs. The racemic target compound serves as a cost-effective precursor for applications where stereochemistry is not critical, while the resolved enantiomer supports enantioselective synthesis that is inaccessible with the achiral 1-cyclohexenyl scaffold.

Comparative Physicochemical Characterization and Method Development

Given the absence of published density, boiling point, and other physical constants for the 3-cyclohexenyl isomer , analytical chemistry groups may procure this compound to fill this data gap. Establishing these parameters is essential for quality control in scale-up synthesis and for regulatory documentation in pharmaceutical process chemistry.

Quote Request

Request a Quote for 2-(Cyclohex-3-en-1-yl)ethan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.